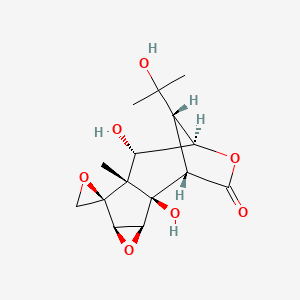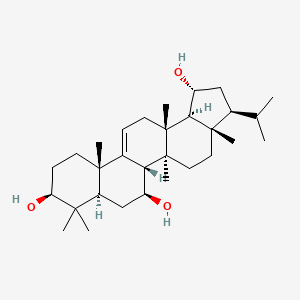
Dibromobis(triethylphosphine)nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromobis(triethylphosphine)nickel(II) is a coordination compound that is widely used in scientific research. It is a nickel complex that contains two bromide ions and two triethylphosphine ligands. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of dibromobis(triethylphosphine)nickel(II) is complex and varies depending on the reaction it is involved in. In general, this compound acts as a Lewis acid and coordinates with the reactants to form a reactive intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects:
Dibromobis(triethylphosphine)nickel(II) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it should be handled with care and proper safety precautions should be taken when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dibromobis(triethylphosphine)nickel(II) in lab experiments include its high catalytic activity, versatility, and ease of synthesis. However, its limitations include its toxicity and potential environmental impact. Therefore, proper safety measures should be taken when working with this compound, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on dibromobis(triethylphosphine)nickel(II). One area of interest is the development of new catalytic applications for this compound, particularly in the field of green chemistry. Another area of interest is the study of its potential toxicity and environmental impact, with the aim of developing safer and more sustainable alternatives. Finally, there is a need for further research on the mechanism of action of this compound, particularly in complex reactions involving multiple reactants.
Synthesemethoden
The synthesis of dibromobis(triethylphosphine)nickel(II) can be achieved by reacting nickel(II) bromide with triethylphosphine in the presence of a suitable solvent. The reaction typically takes place at room temperature and can be completed within a few hours. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Dibromobis(triethylphosphine)nickel(II) has been widely used in scientific research, particularly in the fields of catalysis and organic synthesis. It has been shown to be an effective catalyst in various reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions. In addition, this compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
19224-77-2 |
|---|---|
Produktname |
Dibromobis(triethylphosphine)nickel(II) |
Molekularformel |
C12H12N2OS |
Molekulargewicht |
0 |
Synonyme |
Dibromobis(triethylphosphine)nickel(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)
![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

